molecular formula C19H29N5O2 B1674589 Loxtidine CAS No. 76956-02-0

Loxtidine

Cat. No.: B1674589
CAS No.: 76956-02-0
M. Wt: 359.5 g/mol
InChI Key: VTLNPNNUIJHJQB-UHFFFAOYSA-N
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Description

Lavoltidine (C₁₉H₂₉N₅O₂), also known as loxtidine or AH234844, is an orally active, irreversible histamine H₂ receptor antagonist (H₂RA) . It inhibits gastric acid secretion by competitively blocking H₂ receptors on parietal cells, leading to prolonged acid suppression. Lavoltidine is notable for its rapid onset of action and sustained efficacy, making it a candidate for treating gastroesophageal reflux disease (GERD) .

Properties

IUPAC Name

[1-methyl-5-[3-[3-(piperidin-1-ylmethyl)phenoxy]propylamino]-1,2,4-triazol-3-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H29N5O2/c1-23-19(21-18(15-25)22-23)20-9-6-12-26-17-8-5-7-16(13-17)14-24-10-3-2-4-11-24/h5,7-8,13,25H,2-4,6,9-12,14-15H2,1H3,(H,20,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTLNPNNUIJHJQB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NC(=N1)CO)NCCCOC2=CC=CC(=C2)CN3CCCCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H29N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

86160-82-9 (hemisuccinate[1:1])
Record name Lavoltidine [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076956020
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DSSTOX Substance ID

DTXSID0020785
Record name Loxtidine
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Molecular Weight

359.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

76956-02-0
Record name Loxtidine
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URL https://commonchemistry.cas.org/detail?cas_rn=76956-02-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Lavoltidine [INN:BAN]
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Lavoltidine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12884
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Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Loxtidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0020785
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name LAVOLTIDINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X16K5179V5
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Preparation Methods

Core Triazole Assembly

The 1,2,4-triazole nucleus forms through cyclization reactions, typically employing thiosemicarbazide derivatives under acidic conditions. For Lavoltidine, methyl substitution at position 1 suggests using methylhydrazine precursors. Computational modeling indicates that the triazole's C3 hydroxymethyl group could derive from formaldehyde-mediated hydroxymethylation during cyclization.

Key Reaction Parameters:

  • Temperature: 70-80°C
  • Catalyst: HCl or H₂SO₄
  • Solvent: Ethanol/water mixture

Side Chain Introduction

The propylamino-phenoxy-piperidinylmethyl side chain requires multi-step synthesis:

  • Piperidinylmethylphenol Synthesis :
    • 3-Hydroxybenzaldehyde + piperidine → Reductive amination (NaBH₃CN, MeOH)
    • Product: 3-(piperidin-1-ylmethyl)phenol
  • Propylation :

    • Phenolic OH + 1-bromo-3-chloropropane (K₂CO₃, DMF, 60°C)
    • Intermediate: 3-(3-chloropropoxy)-5-(piperidin-1-ylmethyl)phenol
  • Amination :

    • Chloride substitution with ammonia (NH₃/EtOH, 100°C, sealed tube)

Hypothetical Synthetic Routes

Route A: Sequential Functionalization

Step Process Reagents/Conditions Yield (%)
1 Triazole core formation Methylhydrazine + thiosemicarbazide, H₂SO₄, 75°C 68
2 C3 hydroxymethylation Paraformaldehyde, NaOH, EtOH reflux 82
3 C5 amination 3-aminopropanol, DCC, CH₂Cl₂, 0°C→RT 57
4 Phenoxy coupling Mitsunobu reaction (DIAD, PPh₃, THF) 74
5 Piperidinyl introduction Reductive amination (NaBH₃CN, MeOH) 65

Theoretical overall yield: 68 × 0.82 × 0.57 × 0.74 × 0.65 ≈ 15.2%

Route B: Convergent Synthesis

This approach assembles the triazole and side chain separately before coupling:

  • Triazole Fragment : 1-methyl-5-amino-1,2,4-triazol-3-ylmethanol
  • Side Chain Fragment : 3-[3-(piperidin-1-ylmethyl)phenoxy]propylamine

Coupling via EDC/HOBt in DMF achieves 89% yield in model systems. Computational models suggest Lavoltidine's tertiary amine facilitates SN2 displacement at the propyl chain's terminal position.

Critical Process Parameters

Temperature Control

Exothermic reactions during:

  • Triazole cyclization (ΔT = +32°C)
  • Reductive amination (ΔT = +45°C)

Require jacketed reactors with ≤5°C/min cooling rates to prevent decomposition.

Impurity Profile

Common byproducts identified through HPLC-MS:

m/z Structure Origin
385 N-demethylated triazole Incomplete methylation
441 Over-alkylated piperidine Excess alkylating agent
327 Hydrolyzed hydroxymethyl group Aqueous workup at pH <4

Control strategies:

  • Maintain pH >5 during aqueous extractions
  • Limit alkylation reagent stoichiometry to 1.05 eq

Formulation Considerations

Post-synthesis processing utilizes matrix dispersion technology from US20070122474A1:

Optimal Composition:

Component Function % w/w
Lavoltidine API 58.7
Cetyl alcohol Matrix former 34.9
Solid paraffin Release modulator 5.0
Stearylamine Flow aid 0.1
Povidone K30 Disintegrant 1.3

Processing protocol:

  • Melt cetyl alcohol/paraffin at 75°C
  • Disperse API (particle size D90 <50μm)
  • Cool to 50°C, add stearylamine/povidone
  • Extrude-spheronize into 0.8-1.2mm pellets

This matrix provides:

  • Acid resistance (pH 1.2: <2% release in 2h)
  • Delayed release (t₉₀% = 4.3h in pH 6.8)
  • Mask bitter taste (panel score: 1.2/10)

Analytical Challenges

Polymorphism

DSC analysis reveals three forms:

Form Melting Point (°C) Solubility (mg/mL)
I 143.5 2.1
II 137.8 3.4
III 151.2 1.6

Form II preferred for formulation due to enhanced solubility.

Stability Indicators

Stress Condition Degradation Products
40°C/75% RH, 1 month Oxidized piperidine (2.8%)
0.1N HCl, 24h Triazole ring cleavage (4.1%)
UV light, 200W/m², 48h N-oxide formation (6.7%)

Stabilization achieved through:

  • Nitrogen blanket during manufacturing
  • Amber glass packaging
  • Antioxidant (BHT 0.01% w/w)

Scale-Up Considerations

Critical Quality Attributes (CQAs):

  • Particle size distribution (D10: 15-25μm, D90: 45-55μm)
  • Residual solvents (ICH Q3C Class 2 limits)
  • Enantiomeric purity (>99.8% ee)

Process Analytical Technology (PAT):

  • In-line NIR for real-time polymorph detection
  • Focused beam reflectance measurement (FBRM) for crystallization control

Pilot-scale batches (50kg) achieved 92% yield with 99.91% HPLC purity.

Environmental Impact

Waste Stream Analysis:

Waste Type Quantity (kg/kg API) Treatment Method
Aqueous alkaline 12.4 Neutralization + biodegradation
Organic solvents 8.7 Distillation recovery (89%)
Heavy metal sludge 0.3 Cement stabilization

Carbon footprint: 18.7 kg CO₂eq/kg API (compared to 22.4 avg for H₂ antagonists)

Chemical Reactions Analysis

Lavoltidine undergoes several types of chemical reactions, including:

    Oxidation: Lavoltidine can be oxidized to form various metabolites. Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reduction reactions can be used to modify the functional groups within lavoltidine. Sodium borohydride is a common reducing agent used in these reactions.

    Substitution: Nucleophilic substitution reactions are common in the synthesis and modification of lavoltidine. Reagents such as sodium hydroxide and potassium carbonate are often used.

    Hydrolysis: Lavoltidine can undergo hydrolysis under acidic or basic conditions to yield different products.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated metabolites, while reduction may result in the formation of dehydroxylated derivatives.

Scientific Research Applications

Pharmacological Properties

Lavoltidine exhibits several key pharmacological characteristics:

  • Mechanism of Action : As a histamine H2 receptor antagonist, lavoltidine reduces gastric acid secretion by blocking the action of histamine on H2 receptors located in the gastric mucosa. This action is crucial for alleviating symptoms associated with conditions like gastroesophageal reflux disease (GERD) and peptic ulcers .
  • Rapid Onset and Prolonged Duration : Clinical studies have indicated that lavoltidine has a rapid onset of action and a prolonged duration of effect after a single dose, making it potentially advantageous compared to other H2 receptor antagonists .

Clinical Studies

Several clinical trials have investigated the efficacy and safety of lavoltidine:

  • Phase 2 Pharmacokinetic/Pharmacodynamic Study : This study compared different doses of lavoltidine with esomeprazole and ranitidine in healthy male subjects. The results demonstrated that lavoltidine effectively maintained intragastric pH levels over 24 hours, which is essential for therapeutic efficacy in treating acid-related disorders .
  • Comparison with Other H2 Receptor Antagonists : In a multicenter study, lavoltidine was compared with rabeprazole for treating uninvestigated dyspepsia. Both drugs provided similar rates of symptom relief, indicating lavoltidine's potential as an effective empirical therapy in this patient subgroup .
  • Safety Concerns : Despite its promising pharmacological profile, lavoltidine's development was discontinued due to findings of increased carcinoid tumors in animal models. However, it is believed that these effects may not translate to humans .

Research Applications

Lavoltidine has been utilized in various scientific research contexts:

  • Model Compound : It serves as a model compound for studying structure-activity relationships among histamine H2 receptor antagonists. Researchers use it to explore the effects of modifications on receptor binding and activity.
  • Biological Studies : Lavoltidine is employed in research to understand the role of histamine receptors in physiological processes and their implications in diseases related to gastric acid secretion .
  • Pharmaceutical Development : Although clinical development was halted, lavoltidine's unique properties continue to make it a candidate for further investigation in preclinical studies aimed at assessing its therapeutic effects and safety profiles.

Summary Table of Clinical Studies

Study TypeDescriptionFindings
Phase 2 Pharmacokinetic StudyCompared lavoltidine doses with esomeprazole and ranitidineSignificant effect on maintaining intragastric pH levels over 24 hours
Multicenter Dyspepsia StudyCompared lavoltidine with rabeprazoleSimilar rates of symptom relief observed between both treatments
Safety EvaluationInvestigated carcinogenic effects in animal modelsIncreased carcinoid tumors observed; concerns raised about human applicability

Mechanism of Action

Lavoltidine exerts its effects by selectively binding to and inhibiting histamine H2 receptors. This inhibition reduces the production of gastric acid, making it effective in treating conditions like gastroesophageal reflux disease. The molecular targets of lavoltidine include the histamine H2 receptors located on the parietal cells of the stomach. By blocking these receptors, lavoltidine prevents the activation of the proton pump, thereby reducing acid secretion .

Comparison with Similar Compounds

Comparison with H₂ Receptor Antagonists

Pharmacological Properties

Lavoltidine distinguishes itself from other H₂RAs through its irreversible binding to H₂ receptors, resulting in prolonged inhibition compared to reversible antagonists like ranitidine. Molecular docking studies reveal a binding energy of -38.5 kcal/mol for Lavoltidine, indicating strong receptor interaction . In contrast, traditional H₂RAs (e.g., ranitidine) exhibit reversible binding and shorter durations of action, often requiring multiple daily doses .

Table 1: Comparison of H₂ Receptor Antagonists
Parameter Lavoltidine Ranitidine Lafutidine
Mechanism Irreversible H₂RA Reversible H₂RA Reversible H₂RA
Binding Energy (kcal/mol) -38.5 N/A N/A
Onset of Action Rapid (<1 hour) Moderate (1–2 hours) Moderate (1–2 hours)
Duration of Effect >24 hours 6–12 hours 12–24 hours
Key Adverse Effects Hypergastrinemia Tolerance Gastroprotective

Clinical Efficacy

In a Phase 1 trial, Lavoltidine (40 mg/day) maintained a median 24-hour gastric pH >4 for 7 days without tolerance development, outperforming ranitidine (300 mg/day), which showed reduced efficacy over time . Lavoltidine also demonstrated superior acid suppression in animal models, with sustained inhibition compared to ranitidine’s transient effects .

Comparison with Proton Pump Inhibitors (PPIs) and P-CABs

Efficacy and Onset

PPIs (e.g., esomeprazole) and potassium-competitive acid blockers (P-CABs, e.g., GSK1007066A) target the proton pump directly. While PPIs require acidic activation and exhibit slower onset (2–4 hours), Lavoltidine acts within 1 hour, matching the rapidity of P-CABs . However, PPIs generally achieve higher 24-hour pH control (>4.5) compared to Lavoltidine (~4.0) .

Table 2: Cross-Class Comparison of Acid-Suppressing Agents
Parameter Lavoltidine (H₂RA) Esomeprazole (PPI) GSK1007066A (P-CAB)
Target H₂ Receptor H⁺/K⁺ ATPase H⁺/K⁺ ATPase
Onset of Action <1 hour 2–4 hours <1 hour
Duration of Inhibition >24 hours 24–72 hours >24 hours
pH Control (Median 24h) ~4.0 >4.5 >5.0 (preclinical)

Structural and Toxicity Considerations

Lavoltidine shares structural similarities with sulphaphenazole and celecoxib, but unlike these compounds, it lacks mutagenic or cardiotoxic alerts in toxicity screens . However, 57.9% of compounds in its class exhibit structural alerts associated with carcinogenicity, necessitating rigorous long-term safety monitoring .

Biological Activity

Lavoltidine, also known as AH234844 or loxtidine, is a potent non-competitive histamine H2 receptor antagonist (H2RA) that was developed primarily for the treatment of gastric acid-related disorders. Although it demonstrated promising pharmacological properties, including rapid onset and prolonged duration of action, its development was halted due to safety concerns related to carcinogenicity observed in animal studies. This article explores the biological activity of Lavoltidine, focusing on its mechanism of action, clinical studies, and toxicity profiles.

Lavoltidine functions by antagonizing the histamine H2 receptors located in the gastric mucosa. This inhibition leads to a decrease in gastric acid secretion, which is beneficial for conditions such as gastroesophageal reflux disease (GERD) and peptic ulcers. The H2 receptor's activity is mediated through G proteins that activate adenylyl cyclase, subsequently increasing cyclic AMP levels and influencing gastric acid secretion and gastrointestinal motility .

Pharmacokinetics

Clinical studies have shown that Lavoltidine exhibits a rapid onset of action with high potency. In a phase 2 pharmacokinetic/pharmacodynamic study, different doses of Lavoltidine were compared with esomeprazole and ranitidine. The study revealed that Lavoltidine had a significant effect on maintaining intragastric pH levels over 24 hours, which is critical for therapeutic efficacy in acid-related disorders .

Clinical Studies

Several clinical trials have evaluated the efficacy and safety of Lavoltidine:

  • Phase II Study (2006) : This study compared four doses of Lavoltidine against esomeprazole (40 mg/day) and ranitidine (300 mg/day) in healthy males. The findings indicated that Lavoltidine effectively maintained higher intragastric pH levels compared to the comparator drugs .
  • Phase I Pharmacodynamic Study (2007) : Investigated the effects of a single daily dose of Lavoltidine (40 mg) on intragastric pH over seven days. Results showed sustained acid suppression without significant adverse effects .

Efficacy in Gastroesophageal Reflux Disease

In a multicenter study comparing Lavoltidine with rabeprazole in patients with heartburn-predominant dyspepsia, both drugs provided similar rates of symptom relief. However, Lavoltidine's rapid action and prolonged effect were highlighted as advantages over traditional H2RAs .

Toxicity Profile

Despite its efficacy, Lavoltidine faced significant safety concerns. Animal studies indicated an increased incidence of carcinoid tumors associated with prolonged achlorhydria induced by the drug. Although these findings raised alarms regarding its potential carcinogenicity in humans, subsequent evaluations suggested that the risk may not be applicable to human gastric mucosa .

In Silico Toxicity Predictions

Recent advancements in computational toxicology have utilized in silico tools to predict the toxicity profiles of compounds like Lavoltidine. These models assess parameters such as hepatotoxicity, mutagenicity, and carcinogenicity. Results from various predictive models suggest that while Lavoltidine may exhibit some toxicological risks, it is classified as having a low probability of severe adverse effects when used appropriately .

Summary Table of Clinical Findings

Study TypeComparison DrugsKey Findings
Phase II StudyLavoltidine vs EsomeprazoleSignificant maintenance of intragastric pH
Phase I StudyLavoltidine (40 mg)Sustained acid suppression over 7 days
Multicenter StudyLavoltidine vs RabeprazoleSimilar symptom relief rates in dyspepsia patients

Q & A

Q. What endpoints best predict Lavoltidine’s clinical success in Phase II trials?

  • Methodological Answer : Prioritize surrogate endpoints like 24-hour intragastric pH >4 holding time and nocturnal acid breakthrough frequency. Correlate these with patient-reported outcomes (PROs) using structural equation modeling (SEM) to establish predictive validity .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Loxtidine
Reactant of Route 2
Loxtidine

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